molecular formula C24H33BCl2N2O4 B601153 Ixazomib-Verunreinigung 1 CAS No. 1201903-02-7

Ixazomib-Verunreinigung 1

Katalognummer: B601153
CAS-Nummer: 1201903-02-7
Molekulargewicht: 495.26
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ixazomib Impurity 1 is a chemical compound related to Ixazomib, a proteasome inhibitor used in the treatment of multiple myeloma. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. Ixazomib Impurity 1 is one such impurity that is monitored during the synthesis and production of Ixazomib.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ixazomib impurity 1 is characterized by its ability to inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, facilitating cancer cell death.

Key pharmacological insights include:

  • Inhibition of Proteasome Activity: Ixazomib has an IC50 value of approximately 9.7 nM, indicating potent inhibition of proteasome activity in multiple myeloma cell lines .
  • Apoptosis Induction: The compound induces apoptosis in cultured multiple myeloma cells with an EC50 of around 25 nM .
  • Synergistic Effects: When combined with lenalidomide, ixazomib shows enhanced efficacy against multiple myeloma cells, suggesting a potential combinatory therapeutic approach .

Clinical Applications

The clinical relevance of ixazomib impurity 1 is highlighted through various studies and trials:

  • Phase 1 Trials: In clinical trials involving patients with relapsed/refractory multiple myeloma, ixazomib demonstrated a manageable safety profile and promising efficacy, with approximately 15% of patients achieving partial responses .
  • Combination Therapy: Ixazomib is often used in combination with other agents like lenalidomide and dexamethasone for enhanced therapeutic outcomes in multiple myeloma patients who have undergone prior treatments .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of ixazomib impurity 1:

StudyPopulationFindings
Phase 1 Trial60 patients with relapsed/refractory multiple myelomaMaximum tolerated dose identified at 2.0 mg/m²; notable adverse events included thrombocytopenia and fatigue .
In Vitro StudiesMultiple myeloma cell linesSignificant apoptosis induction at low concentrations; synergistic effects observed with lenalidomide .
Animal ModelsMurine models of human myelomaTumor growth inhibited by >90% at doses ≥6 mg/kg; effective in preventing tumor-associated bone loss .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ixazomib Impurity 1 involves several synthetic steps. The synthetic route typically includes the use of boronic acids and amides. The reaction conditions often involve the use of solvents like acetonitrile and methanol, and catalysts such as palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with minimal impurities .

Industrial Production Methods: In industrial settings, the production of Ixazomib Impurity 1 is scaled up using large reactors and automated systems. The process involves rigorous quality control measures to ensure the impurity levels are within acceptable limits. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of Ixazomib Impurity 1 during production .

Analyse Chemischer Reaktionen

Types of Reactions: Ixazomib Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving Ixazomib Impurity 1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Ixazomib Impurity 1 depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in the formation of various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Ixazomib Impurity 1 include other proteasome inhibitors such as Bortezomib and Carfilzomib. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness: Ixazomib Impurity 1 is unique in its specific chemical structure and its role as an impurity in the production of Ixazomib. Unlike Bortezomib and Carfilzomib, which are used as therapeutic agents, Ixazomib Impurity 1 is primarily of interest for its impact on the quality and safety of Ixazomib .

Biologische Aktivität

Ixazomib Impurity 1 is a compound associated with ixazomib, a second-generation proteasome inhibitor used primarily in the treatment of multiple myeloma. This article delves into the biological activity of Ixazomib Impurity 1, examining its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Profile

  • Molecular Formula : C₂₄H₃₃BCl₂N₂O₄
  • Molecular Weight : 495.26 g/mol
  • CAS Number : 1201903-02-7

Ixazomib functions by inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This inhibition leads to the accumulation of pro-apoptotic factors and the suppression of anti-apoptotic proteins, promoting apoptosis in malignant cells, particularly in multiple myeloma cell lines . The compound's activity is similar to that of bortezomib, another proteasome inhibitor, but with distinct pharmacological properties.

In Vitro Studies

Research indicates that Ixazomib Impurity 1 exhibits significant biological activity against multiple myeloma cells:

  • IC50 Values :
    • Proteasome activity inhibition: IC50 = 9.7 nM
    • NF-κB activation by TNF-α: IC50 = 55 nM
    • Induction of apoptosis in multiple myeloma cell lines: EC50 = approximately 25 nM .

These values demonstrate that Ixazomib Impurity 1 is effective at concentrations achievable in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of ixazomib suggests extensive distribution and variable bioavailability:

  • Bioavailability : Ranges from 19% to 58% in humans, with significantly higher rates observed in canine models (approximately 100%) .
  • Volume of Distribution (Vd) : Reported at 543 L at steady state, indicating extensive tissue distribution, particularly in red blood cells .
  • Half-Life : Following intravenous administration, half-lives range from approximately 32 hours to over 9 days across different species, highlighting its prolonged action .

Case Studies and Clinical Findings

A multicenter observational study conducted in Japan assessed ixazomib's effectiveness in combination with lenalidomide and dexamethasone (IRd) for patients with relapsed/refractory multiple myeloma:

  • Patient Demographics : Median age was 74 years; a significant proportion had received multiple prior therapies.
  • Efficacy Results :
    • Median progression-free survival (PFS): 15.3 months
    • Overall response rate: 53.9%, with notable responses among heavily pretreated patients .

These findings support the clinical utility of ixazomib in treating challenging cases of multiple myeloma.

Comparative Analysis with Other Proteasome Inhibitors

FeatureIxazomibBortezomib
Mechanismβ5 subunit inhibitorβ5 subunit inhibitor
Oral BioavailabilityModerate (19%-58%)Low (IV only)
IC50 for Proteasome Inhibition9.7 nM~6.5 nM
Clinical UseMultiple MyelomaMultiple Myeloma

Eigenschaften

IUPAC Name

2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUIBVMGUKXODV-OPKBTAHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33BCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.